Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQWNKGAQWTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection of 8-Bromo-1,2,3,4-Tetrahydroisoquinoline
The foundational step in synthesizing the target compound involves the introduction of the tert-butoxycarbonyl (BOC) protecting group to 8-bromo-1,2,3,4-tetrahydroisoquinoline. This reaction is typically conducted using di-tert-butyl dicarbonate (BOC₂O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
Representative Procedure :
A mixture of 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (14.1 mmol) in tetrahydrofuran (THF, 50 mL) is treated with TEA (28.2 mmol) and BOC₂O (14.2 mmol). After stirring at 25°C for 1 hour, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (EtOAc/heptanes gradient). This yields tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in 94–96% yield.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF or dichloromethane (DCM) |
| Base | TEA or DIPEA |
| Temperature | 20–25°C |
| Yield | 88–96% |
Functionalization at the 8-Position: Bromide to Formyl Conversion
Palladium-Catalyzed Carbonylation
The bromide at the 8-position serves as a versatile handle for formyl group introduction via palladium-mediated carbonylation. This method leverages carbon monoxide (CO) insertion into the palladium-aryl bond, followed by reductive elimination to yield the aldehyde.
Hypothesized Protocol :
A solution of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) in dimethylformamide (DMF) is degassed and treated with PdCl₂(dppf) (0.05 equiv), potassium phosphate (3.0 equiv), and CO gas (1 atm). The mixture is heated at 85°C for 4–6 hours, after which the aldehyde product is extracted with ethyl acetate and purified via chromatography.
Anticipated Challenges :
-
Sensitivity of the aldehyde group to over-oxidation or side reactions.
-
Requirement for strict anhydrous conditions to prevent hydrolysis.
Optimization Insights :
Directed ortho-Metalation-Formylation
The BOC group’s electron-withdrawing nature facilitates directed lithiation at the 8-position. Subsequent quenching with dimethylformamide (DMF) introduces the formyl group.
Proposed Procedure :
To a solution of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in anhydrous THF at −78°C is added lithium tetramethylpiperidide (LiTMP, 1.1 equiv). After 30 minutes, DMF (2.0 equiv) is introduced, and the reaction is warmed to 0°C. Workup with aqueous NH₄Cl and purification affords the aldehyde.
Critical Considerations :
-
Steric hindrance from the BOC group may slow metalation kinetics.
-
Alternative bases (e.g., LDA) could improve deprotonation efficiency.
Miyaura Borylation Followed by Oxidation
Conversion of the bromide to a boronate ester enables subsequent oxidation to the aldehyde. This two-step sequence capitalizes on the stability of boronate intermediates.
Step 1: Borylation :
A mixture of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate , bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.05 equiv), and potassium acetate (3.0 equiv) in DMF is heated at 85°C under argon for 4 hours. Purification yields the boronate ester.
Step 2: Oxidation :
The boronate ester is treated with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0°C. After 1 hour, the aldehyde is isolated via extraction and chromatography.
Data Summary :
| Step | Reagents | Conditions | Yield (Boronate) |
|---|---|---|---|
| 1 | PdCl₂(dppf), B₂pin₂ | 85°C, 4h, DMF | 85–90% |
| 2 | H₂O₂, THF/H₂O | 0°C, 1h | 70–75% |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Carbonylation : High atom economy but requires specialized equipment for CO handling.
-
Directed Metalation : Rapid but sensitive to moisture and substrate electronics.
-
Borylation-Oxidation : Robust and scalable, though an additional oxidation step reduces overall yield.
Functional Group Compatibility
The BOC group remains stable under all described conditions, but the aldehyde’s susceptibility to nucleophilic attack necessitates careful workup.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of an alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Oxidation of the formyl group results in the formation of carboxylic acid derivatives.
Alcohol Derivatives: Reduction of the formyl group leads to the formation of alcohol derivatives.
Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives.
Scientific Research Applications
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- Position 8 vs. 6/7 Substitutions: Bromo or hydroxy groups at position 8 (as in ) contrast with cyano, oxazolylmethoxy, or acetamido groups at positions 6 or 7 (). The formyl group at position 8 (target compound) is expected to exhibit distinct reactivity due to its electron-withdrawing nature, enabling nucleophilic additions or condensations.
- Synthetic Yields : The tert-butyl 8-bromo derivative achieved a 90% yield via Boc protection , while oxazole-substituted analogs (e.g., 11a, 11e) showed moderate yields (72–81%) due to steric challenges in multi-step syntheses .
Key Observations :
- Boc Protection : The tert-butyl carbamate group is universally introduced via Boc₂O under basic conditions (e.g., triethylamine or NMe₃), ensuring regioselectivity at position 2 .
- Phosphoryl Chloride Activation: POCl₃ is employed for activating hydroxyl or cyano groups in oxazole or benzyloxy derivatives, though yields vary with substituent bulkiness .
Biological Activity
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a significant class of alkaloids known for their complex structures and varied biological activities. The structural diversity within this class allows for a wide range of pharmacological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective activities. The compound has been studied for its potential in treating various diseases due to these properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives against viruses such as SARS-CoV-2. For instance, a study demonstrated that certain tetrahydroisoquinoline-based compounds effectively suppressed SARS-CoV-2 replication in vitro. The compound this compound showed promising results in inhibiting viral entry and replication mechanisms in cell lines such as Vero E6 and Calu-3 .
Antiparasitic Properties
Tetrahydroisoquinoline derivatives have also been investigated for their antiparasitic properties. Compounds derived from this scaffold have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism is believed to involve interference with the parasite's metabolic pathways .
Neuroprotective Effects
The neuroprotective properties of THIQ compounds have been explored in the context of neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant effects, which may help mitigate neuronal damage associated with conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of THIQ derivatives is closely linked to their chemical structure. Studies on SAR have identified key functional groups that enhance activity against specific targets. For instance:
| Functional Group | Activity Enhancement |
|---|---|
| Formyl Group | Increased antiviral potency |
| Tert-butyl Group | Improved solubility and bioavailability |
| Carboxylate Group | Enhanced interaction with biological targets |
These insights into SAR are critical for guiding the design of new derivatives with optimized biological activities.
Case Studies
- SARS-CoV-2 Inhibition : A study synthesized novel heterocyclic compounds based on THIQ structures, revealing that one derivative exhibited superior antiviral activity compared to traditional treatments like chloroquine. This suggests potential as a therapeutic agent against COVID-19 .
- Antiparasitic Activity : Research demonstrated that specific THIQ derivatives could inhibit Plasmodium falciparum growth in vitro. These findings underscore the importance of continued exploration into this compound class for developing new antimalarial drugs .
The mechanisms through which THIQ compounds exert their biological effects vary depending on their target:
- Antiviral Mechanism : Compounds may inhibit viral entry by altering cellular pH or disrupting membrane fusion processes.
- Neuroprotective Mechanism : They may reduce oxidative stress and inflammation in neuronal cells.
- Antiparasitic Mechanism : Inhibition of critical metabolic pathways within the parasite is a common action point.
Q & A
Q. Table 1: Representative NMR Data
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Formyl (CHO) | 9.9 | Singlet |
| Aromatic (C6/C7) | 6.8–7.1 | Doublet |
| tert-Butyl (C(CH₃)₃) | 1.4 | Singlet |
How does the formyl group influence the compound’s reactivity?
Methodological Answer:
The formyl group participates in:
- Nucleophilic Additions: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in bioconjugation .
- Reductions: Converted to hydroxymethyl groups using NaBH₄ or LiAlH₄, enabling further functionalization .
- Condensation Reactions: Undergoes Aldol or Knoevenagel reactions to extend π-conjugation for material science applications.
Example Protocol: - Reduction of Formyl to Alcohol: Stir compound with NaBH₄ (2 eq) in MeOH at 0°C for 1 hr. Quench with H₂O, extract with EtOAc, and purify via column chromatography .
What biological mechanisms might this compound exhibit?
Methodological Answer:
- Enzyme Inhibition: The formyl group may act as an electrophile, covalently modifying active-site residues (e.g., serine proteases) .
- Receptor Binding: The tetrahydroisoquinoline scaffold mimics neurotransmitters, potentially interacting with G-protein-coupled receptors (GPCRs) .
Experimental Design: - Perform enzyme inhibition assays (e.g., IC₅₀ determination) using purified targets.
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses .
How does stereochemistry impact synthesis and bioactivity?
Methodological Answer:
- Stereochemical Control: The tert-butyl group induces steric hindrance, favoring specific diastereomers during ring closure (e.g., Pictet-Spengler reaction) .
- Bioactivity Differences: Enantiomers may show varied potency. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) .
How can data discrepancies in crystallographic refinement be resolved?
Methodological Answer:
- SHELX Refinement: Use SHELXL for iterative least-squares refinement. Adjust thermal parameters (Uᵢₛₒ) and check for overfitting with R-factor analysis .
- Twinned Data: For twinned crystals, apply HKLF 5 in SHELXL to model twin domains .
Why is the tert-butyl ester a preferred protecting group?
Methodological Answer:
- Stability: Resists acidic/basic conditions during synthesis.
- Ease of Removal: Cleaved with TFA or HCl/dioxane, leaving the carboxylate group intact .
How does this compound compare to halogenated analogs (e.g., bromo or fluoro derivatives)?
Methodological Answer:
- Reactivity: The formyl group is more electrophilic than bromo, enabling diverse nucleophilic additions.
- Biological Activity: Fluorinated analogs (e.g., 8-F derivatives) show enhanced metabolic stability via reduced CYP450 metabolism .
What methodologies optimize reaction yields for critical steps?
Methodological Answer:
- Oxidation Control: Use TEMPO/NaClO₂ for selective methyl-to-formyl oxidation, minimizing overoxidation to carboxylic acids.
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) in Pictet-Spengler reactions to accelerate iminium ion formation .
What are potential applications in drug discovery?
Methodological Answer:
- Scaffold for Analog Synthesis: Modify the formyl group to create hydrazones (anticancer) or Schiff bases (antimicrobial) .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate with E3 ligase ligands to degrade disease-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
